12-Tridecenoic acid

Descripción general

Descripción

Molecular Structure Analysis

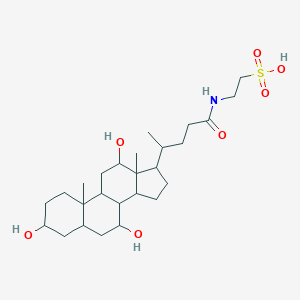

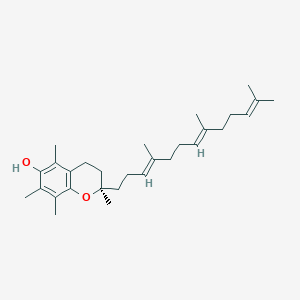

The molecular formula of 12-Tridecenoic acid is C13H24O2 . It has a carbon-carbon double bond positioned between the 12th and 13th carbons, and a carboxylic acid group at one end of the chain . The presence of the double bond means that this compound can exist in either of two geometric isomers, known as ‘cis’ and 'trans’ .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is insoluble in DMF, DMSO, and PBS (pH 7.2), but soluble in ethanol . Its molecular weight is 212.3 .Aplicaciones Científicas De Investigación

Antitumor and Antifungal Activities

- Antitumor and Antifungal Properties : 12-Tridecenoic acid has shown potential in antitumor and antifungal applications. This was evidenced in a study where its synthesis and biological activities were explored (Kinoshita & Umezawa, 1961).

Biological and Chemical Reactions

- Enzymatic Interactions : The compound has been involved in studies of enzymatic reactions, such as the inactivation of soybean lipoxygenase (Rotenberg et al., 1988).

- Molecular Structure and Organogel Formation : Research has also been conducted on its isomers, such as ricinelaidic acid, to understand the relationship between molecular structure and organogel formation (Wright & Marangoni, 2011).

Medical Imaging and Diagnostics

- Myocardial Imaging : Studies have indicated the potential use of derivatives of this compound in myocardial imaging, helping in estimating regional myocardial perfusion and differentiating viable ischemic tissue from infarcted tissue (Poe et al., 1977).

Chemical Synthesis and Applications

- Synthesis Studies : There have been synthetic studies exploring the chemical properties of this compound and its derivatives (Alaiz et al., 1988).

- Industrial Coatings : The acid has been considered for its applications in the development of environment-friendly paints and coatings, particularly those derived from renewable resources (Derksen et al., 1995).

Safety and Hazards

Mecanismo De Acción

Target of Action

12-Tridecenoic acid is a monounsaturated fatty acid . It is primarily targeted at complex lipid structures in the body . These lipid structures play a crucial role in maintaining the fluidity and function of cell membranes .

Mode of Action

The compound interacts with its targets by incorporating itself into these complex lipid structures . This incorporation alters the physical properties of the cell membranes, such as their fluidity and function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is lipid metabolism . As a long-chain fatty acid , it is involved in various metabolic processes. The downstream effects of this pathway can influence the overall lipid profile of the organism, affecting energy production and storage, hormone regulation, and cellular communication.

Result of Action

The primary molecular effect of this compound’s action is the alteration of membrane fluidity and function . This can have various cellular effects, depending on the specific roles of the affected cells. For example, changes in membrane fluidity can influence the activity of membrane-bound enzymes and receptors, potentially impacting cellular signaling and metabolic processes.

Propiedades

IUPAC Name |

tridec-12-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARCICAYFORNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415239 | |

| Record name | 12-tridecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6006-06-0 | |

| Record name | 12-tridecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 11-oxo-12-tridecenoic acid interesting for antitumor research?

A1: The study highlights that both 11-oxo-12-tridecenoic acid (IXa) and 10-oxo-11-dodecenoic acid (IXb) exhibit antitumor activity. [] Although the exact mechanism of action is not elucidated in this paper, the presence of the α,β-unsaturated ketone moiety within their structures could be a key factor contributing to their biological activity. This functional group is found in various natural and synthetic compounds with known anticancer properties. Further research is needed to understand the specific ways in which these compounds interact with cancer cells and the downstream effects leading to tumor suppression.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.